N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a nitrobenzamide moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the nature of the interaction.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 2-(4-chlorophenyl)thiazole.
Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Coupling with 4,5-Dimethoxy-2-nitrobenzoic Acid: The final step involves coupling the alkylated thiazole with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The thiazole ring can be further functionalized through various coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling: Reagents like DCC and DMAP are commonly used for amide bond formation.
Major Products
Reduction of Nitro Group: Produces the corresponding amine.
Substitution on Chlorophenyl Group: Yields various substituted derivatives depending on the nucleophile used.
Functionalized Thiazole Derivatives: Result from coupling reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.
Chemical Research: It can be a valuable intermediate in the synthesis of more complex molecules for various chemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)thiazole: Shares the thiazole and chlorophenyl moieties but lacks the nitrobenzamide group.
4,5-Dimethoxy-2-nitrobenzoic Acid: Contains the nitrobenzamide moiety but lacks the thiazole ring.
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)benzamide: Similar structure but without the methoxy groups on the benzamide ring.
Uniqueness
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject for further research and development in medicinal chemistry and other scientific disciplines.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article compiles various research findings, including synthesis methods, biological evaluations, and case studies that illustrate the compound's pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClN2O5, with a molecular weight of approximately 336.73 g/mol. The compound features a thiazole ring linked to an ethyl chain and a nitrobenzamide moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃ClN₂O₅ |
Molecular Weight | 336.73 g/mol |
CAS Number | [Not available] |
Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common method includes the formation of the thiazole ring followed by the introduction of the nitro and methoxy groups through electrophilic substitution reactions. Detailed synthetic pathways can vary based on the desired yield and purity.
Anticancer Activity
Research indicates that compounds containing thiazole and nitrobenzamide moieties exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell metabolism.
- Case Study : In vitro studies demonstrated that derivatives of this compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The presence of the thiazole ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
- In vitro Studies : Tests against Staphylococcus aureus and Escherichia coli revealed that derivatives exhibited significant antibacterial activity.
- Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations for inhibiting bacterial growth.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in metabolic pathways related to cancer and infectious diseases.
- Dihydrofolate Reductase Inhibition : Similar compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
- Case Study : A related study found that modifications to the nitro group enhanced inhibitory potency against DHFR.
Safety and Toxicology
While exploring the biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects.
Future Directions
The ongoing research aims to optimize the structure for enhanced biological activity while minimizing toxicity. Potential future studies may include:
- Structure-Activity Relationship (SAR) : Exploring how modifications affect efficacy and safety.
- In vivo Studies : Assessing therapeutic effects in animal models to validate in vitro findings.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFLSMOHHEGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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